

NMR Parameters of Barium Chlorate Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Barium chlorate

CAS No.: 10294-38-9

Cat. No.: S1507264

[Get Quote](#)

The table below summarizes the nuclear magnetic resonance parameters for the water molecules in **barium chlorate** monohydrate ($\text{Ba}(\text{ClO}_3)_2 \cdot \text{H}_2\text{O}$), as determined by solid-state NMR studies.

Nucleus	Interaction / Parameter	Reported Value	Experimental Conditions
¹ H (Proton)	Chemical Shift Anisotropy (ΔCS) [1]	11 ± 3 ppm	Static powder, 9.4 T, Room Temperature
	Asymmetry (ηCS) [1]	0.3 ± 0.5	Static powder, 9.4 T, Room Temperature
	H-H Dipolar Coupling Constant [1]	-29 kHz	Static powder, 9.4 T, Room Temperature
¹⁷ O (Oxygen-17)	Quadrupolar Coupling Constant (CQ) [2]	Increases with decreasing temperature	MAS, 14.1 - 21.1 T, Variable Temperature
	H-O Dipole Splitting [2]	Well-resolved splitting observed	Low temperature, without ¹ H decoupling

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodologies employed in the cited research.

Sample Preparation

- **Material:** The studies used crystalline **barium chlorate monohydrate ($\text{Ba}(\text{ClO}_3)_2 \cdot \text{H}_2\text{O}$)** [1] [2].
- **Key Property:** The water molecules in this crystal are isolated from each other, meaning intermolecular couplings between protons of different water molecules are negligible. This simplifies the NMR spectrum to that of an isolated spin pair [1].

^1H NMR Experiments (Proton)

- **Spectrometer Field Strength:** Experiments were performed using a **9.4 T magnet** (corresponding to a 400 MHz Larmor frequency for protons) [1].
- **Pulse Sequence - Solid Echo:** Static powder spectra were acquired using a **$90^\circ\gamma\text{-}\tau\text{-}90^\circ\phi$ solid echo** sequence. This experiment is chosen because it can refocus the broadening caused by both chemical shift anisotropy (CSA) and homonuclear dipolar couplings, allowing for a clearer observation of the "Pake pattern" characteristic of isolated spin pairs [1].
- **Magic-Angle Spinning (MAS):** Experiments were also conducted under MAS conditions, typically at a spinning speed of **10 kHz**, to average out anisotropic interactions and achieve higher spectral resolution [1].
- **Spectral Analysis:** The experimental spectra were analyzed by comparing them with numerical simulations. These simulations account for the **dipolar coupling** between the two protons of a water molecule, the **chemical shift anisotropy** of each proton, and the **relative orientation** of the dipolar and shielding tensors [1].

^{17}O NMR Experiments (Oxygen-17)

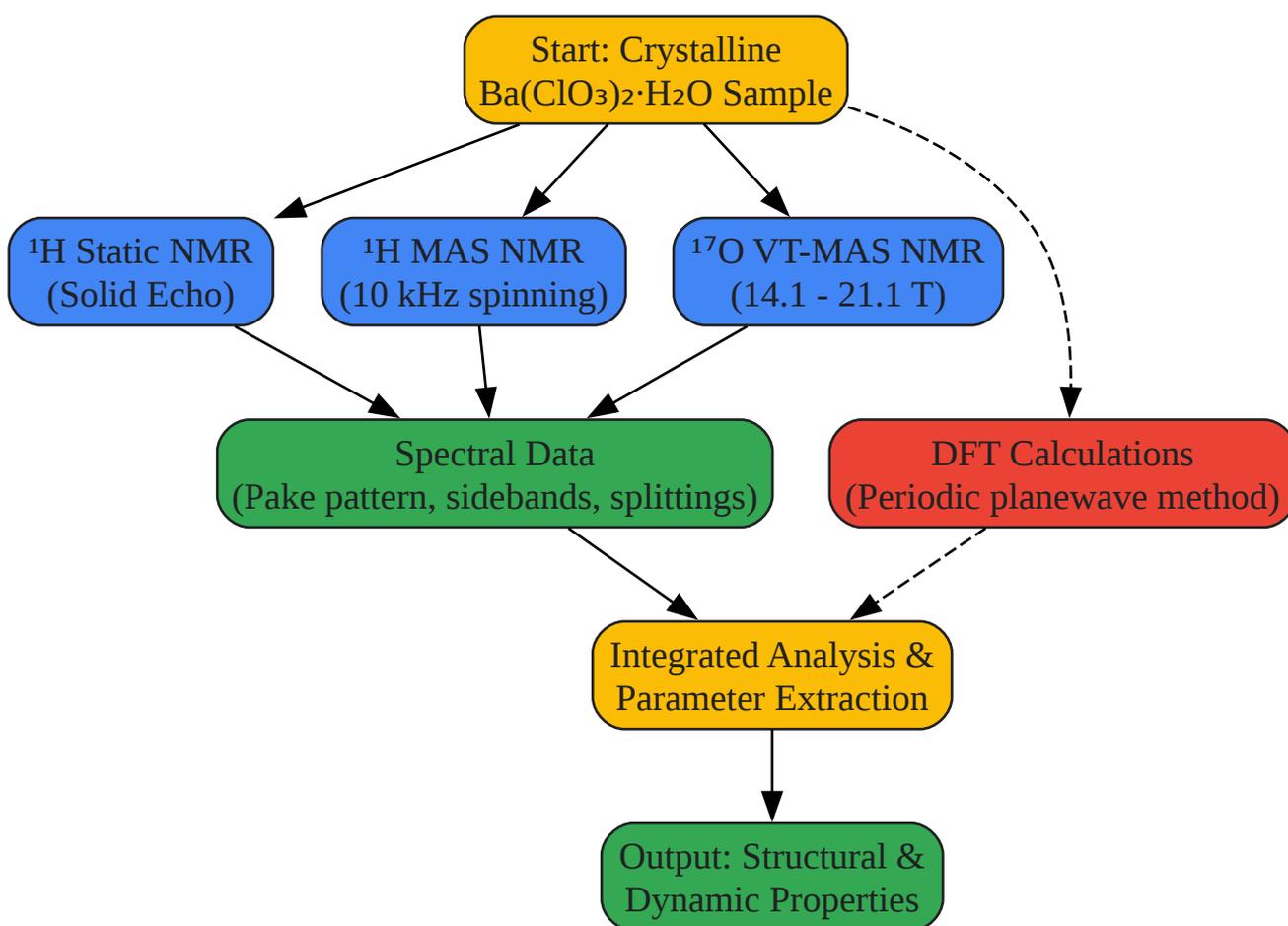
- **Field Strength:** Studies were conducted at high magnetic fields, ranging from **14.1 T to 21.1 T**, to enhance resolution and sensitivity for the quadrupolar ^{17}O nucleus [2].
- **Variable Temperature MAS:** The sample temperature was varied to investigate the dynamics of the water molecule. A key finding was that the measured **quadrupolar coupling constant (CQ) increases as temperature decreases**. This is attributed to the reduction of fast librational motions (torsional oscillations) of the water molecule at lower temperatures [2].
- **Dipolar Splitting:** At low temperatures and without ^1H decoupling, the ^{17}O spectra exhibit a well-resolved **$^1\text{H}\text{-}^{17}\text{O}$ dipole splitting**. This splitting arises from the homogeneous coupling between the two $^1\text{H}\text{-}^{17}\text{O}$ dipoles and the $^1\text{H}\text{-}^1\text{H}$ dipole, providing direct structural information about the water molecule [2].

Computational Support (DFT Calculations)

- **Method:** Density Functional Theory (DFT) calculations were performed using a **periodic plane-wave pseudopotential** approach [1].
- **Purpose:** These first-principles calculations were used to compute the magnetic shielding tensors for the protons in the crystal structure. The results provided crucial support for the interpretation of experimental NMR spectra and helped confirm that the water molecules are undergoing fast reorientation around their C₂ axis at room temperature [1].

Experimental Workflow for NMR Analysis

The diagram below outlines the logical workflow for the solid-state NMR characterization of **barium chlorate monohydrate**, integrating both experimental and computational approaches.



[Click to download full resolution via product page](#)

Key Insights for Researchers

- **Fast Molecular Motion:** At room temperature, the water molecules in $\text{Ba}(\text{ClO}_3)_2 \cdot \text{H}_2\text{O}$ undergo rapid **180° flips around their C_2 symmetry axis**. This motion averages the chemical shielding tensors of the two protons, making them equivalent and collinear, while leaving the H-H dipolar coupling unchanged [1].
- **Temperature is Critical:** The ^{17}O NMR parameters, especially the Quadrupolar Coupling Constant (CQ), are highly sensitive to temperature. This dependence directly reports on the amplitude of water librations, bridging the gap between experimental results and static DFT calculations [2].
- **Complementary Techniques:** The combination of **static and MAS experiments** on both ^1H and ^{17}O nuclei, supported by **DFT modeling**, provides a comprehensive picture of the structure, dynamics, and nuclear spin interactions in this system.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Solid-state NMR measurements and DFT calculations of the magnetic ... [pubs.rsc.org]
2. (^{17}O) NMR Investigation of Water Structure and Dynamics [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [NMR Parameters of Barium Chlorate Monohydrate]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1507264#barium-chlorate-nmr-spectroscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com